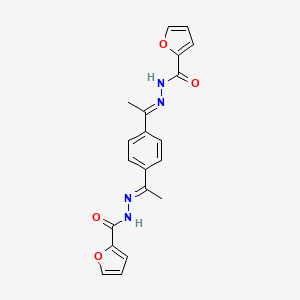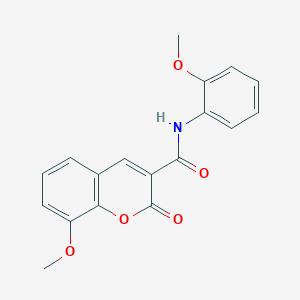![molecular formula C14H22N2O2 B5703780 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol, also known as MPET, is a chemical compound that has been widely used in scientific research. It is a highly selective ligand for the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a vital role in regulating the physiological functions of the body.
Mécanisme D'action
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol acts as a highly selective agonist for the β2-adrenergic receptor. When it binds to the receptor, it induces a conformational change that activates the receptor and initiates a signaling cascade. This signaling cascade leads to the activation of various intracellular pathways that regulate physiological functions such as smooth muscle relaxation, bronchodilation, and vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It induces bronchodilation and vasodilation, which makes it an effective treatment for asthma and cardiovascular diseases. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows for specific targeting of this receptor. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is its short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the use of 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol in scientific research. One potential direction is the development of new drugs that target the β2-adrenergic receptor for the treatment of various diseases. Additionally, this compound may be used to investigate the role of the β2-adrenergic receptor in various physiological processes, such as glucose metabolism and immune system regulation. Finally, the development of new methods for synthesizing this compound may lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol involves the reaction between 4-hydroxy-2-methoxybenzaldehyde and 4-ethylpiperazine in the presence of a reducing agent. The product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol has been used extensively in scientific research as a tool to study the β2-adrenergic receptor. It has been used to investigate the receptor's structure, function, and regulation. Additionally, this compound has been used to develop new drugs that target the β2-adrenergic receptor for the treatment of various diseases such as asthma, chronic obstructive pulmonary disease, and cardiovascular diseases.
Propriétés
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-6-8-16(9-7-15)11-12-4-5-13(17)14(10-12)18-2/h4-5,10,17H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGAFNQGMZEQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)






![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)